molecular formula C8H11NO2 B12860288 2-(Furan-2-yl)butanamide

2-(Furan-2-yl)butanamide

Cat. No.: B12860288
M. Wt: 153.18 g/mol
InChI Key: CHNWTAFCVUKJDK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)butanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)butanamide typically involves the reaction of furan-2-carboxylic acid with butylamine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique uses microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The use of microwave reactors allows for precise control of reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)butanamide is unique due to the presence of both the furan ring and the butanamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(furan-2-yl)butanamide

InChI

InChI=1S/C8H11NO2/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H2,9,10)

InChI Key

CHNWTAFCVUKJDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C(=O)N

Origin of Product

United States

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